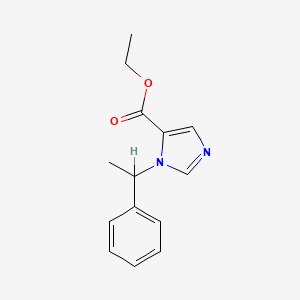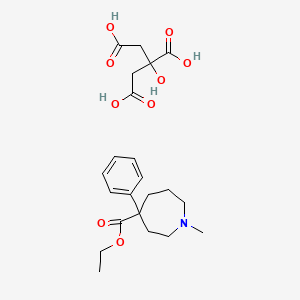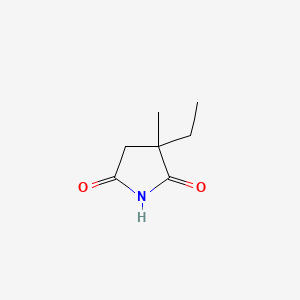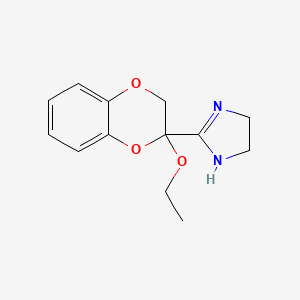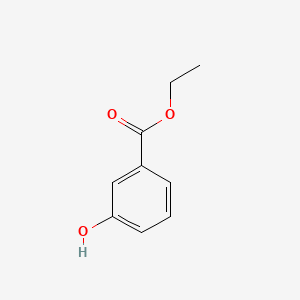
エチニルシチジン
概要
科学的研究の応用
TAS-106は、科学研究において幅広い応用範囲を持っています。
作用機序
TAS-106は、RNA合成を阻害することでその効果を発揮します。 腫瘍細胞内でエチニルシチジン三リン酸に代謝され、RNAポリメラーゼI、II、IIIを阻害します . この阻害は、RNase Lの活性化につながります。RNase Lは、強力な抗ウイルス性および抗増殖性エンドリボヌクレアーゼであり、一本鎖RNAを切断し、28SリボソームRNAの断片化を引き起こし、ジャヌスキナーゼ(ミトコンドリア依存性アポトーシスシグナル伝達分子)を活性化します . その結果、腫瘍細胞でアポトーシスが誘導されます .
類似化合物の比較
TAS-106は、RNAポリメラーゼI、II、IIIを阻害する能力が特徴であり、5-フルオロウラシルやゲムシタビンなどの他のヌクレオシドアナログとは異なります . 類似の化合物には、以下のようなものがあります。
5-フルオロウラシル: RNA鎖に取り込まれることでRNA合成を阻害し、その処理を阻害します.
ゲムシタビン: DNA合成を阻害するヌクレオシドアナログです.
TAS-106の幅広い抗腫瘍活性スペクトルとその独自の作用機序は、癌研究および治療において貴重な化合物となっています .
生化学分析
Biochemical Properties
Ethynylcytidine is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III . It interacts with these enzymes, which are essential for the transcription process, thereby inhibiting the synthesis of RNA . This interaction occurs throughout the cell cycle except for the M phase .
Cellular Effects
Ethynylcytidine has been shown to have significant effects on various types of cells and cellular processes. It enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in vivo tumor models . It has been found to sensitize KB cells to CDDP by inhibiting the drug transporter Vault complex (Vaults), which are overexpressed in CDDP-resistant KB cells .
Molecular Mechanism
The molecular mechanism of Ethynylcytidine involves its rapid phosphorylation to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis . This inhibition occurs through the competitive inhibition of RNA polymerase I, II, and III . The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours .
Temporal Effects in Laboratory Settings
In laboratory settings, Ethynylcytidine has shown to have temporal effects. The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours . This indicates that Ethynylcytidine has a “closed” metabolic pathway to ECTP .
Metabolic Pathways
Ethynylcytidine is involved in the metabolic pathway of RNA synthesis. It is rapidly phosphorylated to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis .
Transport and Distribution
Studies with Ethynylcytidine have demonstrated high uptake and wide distribution in glandular tissues, thymus, bone marrow, kidney, and bladder . Approximately 71% of Ethynylcytidine was excreted in the urine as unchanged drug .
Subcellular Localization
The specific subcellular localization of Ethynylcytidine is not mentioned in the search results. Given its role as an inhibitor of RNA polymerases I, II, and III, it can be inferred that Ethynylcytidine likely localizes to the nucleus where these enzymes are found .
準備方法
TAS-106の合成はいくつかのステップからなります。
1,2-O-イソプロピリデン-D-キシロフラノースの保護: 1,2-O-イソプロピリデン-D-キシロフラノースをtert-ブチルジメチルシリルクロリドとピリジンで選択的に保護すると、シリルエーテルが得られます.
酸化: シリルエーテルをクロム三酸化物、ピリジン、無水酢酸をジクロロメタン中で酸化すると、ケトンが得られます.
立体選択的付加: トリメチルシリルアセチレンをテトラヒドロフラン中のブチルリチウムを用いてケトンに付加すると、β-付加体が得られます.
脱シリル化: β-付加体をテトラヒドロフラン中のテトラブチルアンモニウムフルオリドで脱シリル化すると、3-C-エチニル-2,3-o-イソプロピリデン-α-D-リボフラノースが得られます.
モノベンゾイル化: 生成物をベンゾイルクロリドとピリジンで選択的にモノベンゾイル化すると、モノベンゾエートが得られます.
イソプロピリデン基の開裂: モノベンゾエートをメタノール中の塩酸で処理すると、イソプロピリデン保護基が開裂します.
完全ベンゾイル化: 生成物をベンゾイルクロリドと4-ジメチルアミノピリジンをピリジン中で100℃で完全ベンゾイル化すると、トリベンゾエートが得られます.
モノアセテートの形成: トリベンゾエートを硫酸と無水酢酸で処理すると、モノアセテートが得られます.
シトシンとの縮合: モノアセテートをアセトニトリル中のスズ(IV)クロリドを用いてシトシンと縮合させると、シチジン誘導体が得られます.
脱ベンゾイル化: 最後のステップでは、メタノール中のアンモニアを用いて脱ベンゾイル化を行い、標的のエチニルシチジン誘導体が得られます.
化学反応の分析
類似化合物との比較
TAS-106 is unique in its ability to inhibit RNA polymerases I, II, and III, which distinguishes it from other nucleoside analogs such as 5-fluorouracil and gemcitabine . Similar compounds include:
5-Fluorouracil: Inhibits RNA synthesis by incorporation into the RNA strand, thereby inhibiting processing.
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
TAS-106’s broad spectrum of antitumor activity and its unique mechanism of action make it a valuable compound in cancer research and therapy .
特性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180300-43-0 | |
| Record name | 3'-c-Ethynylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAS-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





